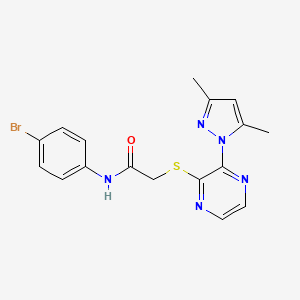

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOKRYOOABRENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15BrN4OS. The compound features a bromophenyl group, a pyrazole moiety, and a thioacetamide structure, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often attributed to their ability to penetrate bacterial membranes due to their lipophilicity.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 | Bactericidal |

| Compound B | Escherichia coli | 1.00 | Bacteriostatic |

| Compound C | Candida albicans | 0.50 | Fungicidal |

Anticancer Activity

The anticancer properties of compounds similar to this compound have also been investigated. For example, certain pyrazole derivatives exhibited effective inhibition against estrogen receptor-positive breast cancer cells (MCF7), with some compounds demonstrating IC50 values in the low micromolar range .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF7 | 5.0 | Apoptosis induction |

| Compound E | MCF7 | 10.0 | Cell cycle arrest |

Case Study 1: Synthesis and Evaluation

A study conducted on a series of thiazole/thiophene-bearing pyrazole derivatives revealed significant antimicrobial properties. The synthesized compounds were tested for their minimum inhibitory concentration (MIC), with some achieving remarkable efficacy against resistant strains .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to specific receptors, inhibiting their activity and thus providing a therapeutic effect .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of pyrazoles and thiazoles have been evaluated for their efficacy against various bacterial and fungal strains. In one study, derivatives of N-(4-bromophenyl)-2-chloroacetamide demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance bioactivity against resistant strains .

Anticancer Properties

N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide has also been investigated for its anticancer potential. Similar compounds have been tested against cancer cell lines such as MCF7 (human breast adenocarcinoma). Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead in cancer drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds. The presence of the bromophenyl and pyrazole moieties in this compound contributes to its biological activity. Studies involving molecular docking have provided insights into how these groups interact with biological targets at the molecular level, aiding in the design of more effective derivatives .

Agricultural Applications

Certain derivatives of pyrazole compounds have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation or pest resistance makes them candidates for developing new pesticides or herbicides. The structural features that enhance biological activity in microbial systems may also translate into effective agricultural applications .

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study on Antimicrobial Activity | N-(4-bromophenyl)-2-chloroacetamide derivatives showed significant activity against E. coli and S. aureus | Turbidimetric method for bacterial growth inhibition |

| Anticancer Screening | Certain derivatives displayed IC50 values lower than 10 µM against MCF7 cell line | Sulforhodamine B assay for cytotoxicity |

| Molecular Docking Study | Identified key interactions between pyrazole moiety and target proteins involved in cancer pathways | Use of Schrodinger software for docking simulations |

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

A comparative analysis of structurally related compounds reveals key trends in activity and structure-activity relationships (SAR):

Key Observations :

- Heterocyclic Core Influence: Pyridazinone derivatives (e.g., compound in ) exhibit FPR2 agonism, while pyrimidine-thio analogs () show anticonvulsant activity.

- Substituent Effects : The 4-bromophenyl group is common in anticonvulsant () and FPR-targeted () compounds, suggesting its role in enhancing membrane permeability or receptor binding. Replacing bromine with methoxy () alters electronic effects, impacting receptor specificity.

- Thioether Linkage: The thioacetamide bridge is critical for activity, as seen in antimicrobial oxadiazole derivatives () and triazinoindole-based hits (). Its flexibility may balance steric and electronic properties.

Pharmacokinetic and Toxicity Considerations

- While toxicity data for the target compound are unavailable, structural analogs provide benchmarks. For example, the anticonvulsant lead in has a therapeutic index (TI) of 2.58 (TD50/ED50), indicating moderate safety. The triazinoindole analog () lacks reported toxicity, but its high purity (>95%) suggests favorable synthetic controllability.

Q & A

Q. What strategies address low reproducibility in biological assays across research groups?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.